N-(4-{[4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-YL]AMINO}PHENYL)ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-{[4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-YL]AMINO}PHENYL)ACETAMIDE is a complex organic compound featuring a pyrrolidine ring, a benzoxadiazole moiety, and a nitro group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-YL]AMINO}PHENYL)ACETAMIDE typically involves multiple steps:
Formation of the Benzoxadiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the benzoxadiazole ring.
Introduction of the Nitro Group: Nitration of the benzoxadiazole core is achieved using a mixture of concentrated nitric and sulfuric acids.
Attachment of the Pyrrolidine Ring: The pyrrolidine ring is introduced via nucleophilic substitution reactions, often using pyrrolidine and a suitable leaving group.
Coupling with Phenylacetamide: The final step involves coupling the substituted benzoxadiazole with phenylacetamide under conditions that promote amide bond formation, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-{[4-NITRO-7-(PYRROLIDIN-1-YL)-2,1,3-BENZOXADIAZOL-5-YL]AMINO}PHENYL)ACETAMIDE can undergo various
Properties
Molecular Formula |
C18H18N6O4 |
---|---|
Molecular Weight |
382.4g/mol |
IUPAC Name |
N-[4-[(4-nitro-7-pyrrolidin-1-yl-2,1,3-benzoxadiazol-5-yl)amino]phenyl]acetamide |
InChI |
InChI=1S/C18H18N6O4/c1-11(25)19-12-4-6-13(7-5-12)20-14-10-15(23-8-2-3-9-23)16-17(22-28-21-16)18(14)24(26)27/h4-7,10,20H,2-3,8-9H2,1H3,(H,19,25) |
InChI Key |
FUELFUPLCQCGRH-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCC4)[N+](=O)[O-] |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC2=C(C3=NON=C3C(=C2)N4CCCC4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.